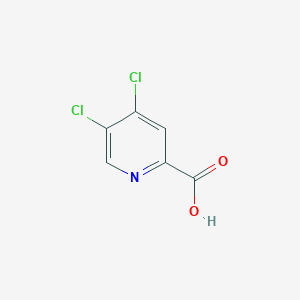

4,5-Dichloropicolinic acid

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-5(6(10)11)9-2-4(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQMTNAVHHXZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310511 | |

| Record name | 4,5-DICHLOROPICOLINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73455-13-7 | |

| Record name | 73455-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-DICHLOROPICOLINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,5-Dichloropicolinic acid can be synthesized through several methods. One common method involves the chlorination of picolinic acid. The reaction typically requires a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes to enhance yield and purity. For instance, catalytic hydrogenation can be employed to selectively reduce 4-amino-3,5,6-trichloropicolinic acid to 4-amino-3,6-dichloropicolinic acid, which can then be further processed to obtain this compound .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 undergo nucleophilic substitution under controlled conditions:

- Aromatic Chlorine Replacement : Treatment with ammonia or amines at elevated temperatures (80–100°C) replaces chlorine with amino groups. For example, reacting with hydrazine yields 4-amino-3,5,6-trichloropicolinic acid derivatives .

- Hydroxylation : Alkaline hydrolysis (NaOH/KOH, 30–100°C) replaces chlorine with hydroxyl groups, forming hydroxylated picolinic acids .

Key Reagents :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃/Hydrazine | 80–85°C, Pd/C catalyst | 4-Amino-3,5,6-trichloro derivatives | ~85% |

| NaOH/KOH | 30–100°C, aqueous | Hydroxypicolinic acids | 58–89% |

Reduction Reactions

Catalytic hydrogenation selectively removes chlorine atoms:

- Dechlorination : Using Pd/C or Raney nickel under H₂ (1–3 atm) reduces 4,5-dichloropicolinic acid to monochlorinated or non-chlorinated picolinic acids .

- Electrochemical Reduction : Electrolysis in alkaline media (e.g., NaOH/ethanol) achieves partial dechlorination, yielding 3,6-dichloropicolinic acid as a major product .

Experimental Data :

| Method | Substrate | Product | Efficiency |

|---|---|---|---|

| Pd/C + H₂ | 4,5-Dichloro derivative | Monochloropicolinic acid | 58% |

| Electrolysis | Tetrachloro derivative | 3,6-Dichloropicolinic acid | 98.6% |

Oxidation Reactions

The pyridine ring undergoes oxidation to form carboxylated or hydroxylated products:

- Ring Oxidation : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) introduce hydroxyl groups or further oxidize the ring to quinoline derivatives .

- Side-Chain Oxidation : The carboxylic acid group remains stable under mild conditions but can be esterified or amidated .

Notable Pathways :

- Oxidation of this compound with HNO₃/H₂SO₄ yields nitro derivatives, which are intermediates in herbicide synthesis .

Coupling and Functionalization

The compound participates in cross-coupling reactions to form complex heterocycles:

- Suzuki–Miyaura Coupling : Palladium-catalyzed reactions with aryl boronic acids introduce aryl groups at the 4- or 5-position .

- Esterification : Treatment with thionyl chloride (SOCl₂) followed by alcohols produces esters (e.g., ethyl 4,5-dichloropicolinate) .

Synthetic Applications :

| Reaction Type | Reagents | Application |

|---|---|---|

| Esterification | SOCl₂ + ROH | Herbicide precursors |

| Cross-Coupling | Pd(PPh₃)₄, aryl boronate | Biologically active compounds |

Environmental Degradation

In soil and water, this compound undergoes microbial degradation:

- Hydrolytic Cleavage : Bacteria (e.g., Pseudomonas) hydrolyze chlorine substituents, forming non-toxic picolinic acid .

- Photodegradation : UV exposure in aqueous solutions generates chlorinated byproducts, including 3,6-dichloro derivatives .

Degradation Pathways :

| Condition | Major Pathway | Half-Life |

|---|---|---|

| Aerobic soil | Microbial dechlorination | 7–14 days |

| Aqueous UV | Photolysis | 2–4 hours |

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

One of the primary uses of 4,5-Dichloropicolinic acid is as a herbicide. It acts by inhibiting the growth of unwanted plants through its interference with specific metabolic pathways.

Mechanism of Action:

- The compound functions by mimicking natural plant hormones, leading to abnormal growth patterns that ultimately result in plant death. It is particularly effective against broadleaf weeds and certain grasses.

Case Studies:

- A study demonstrated that formulations containing this compound were effective in controlling various weed species in crops such as corn and soybeans. The herbicidal activity was evaluated through greenhouse experiments where treated plants showed significant reductions in biomass compared to untreated controls .

Agricultural Research

In addition to its direct herbicidal properties, this compound is used in agricultural research to develop genetically modified crops that exhibit resistance to herbicides.

Genetic Engineering:

- Researchers have explored the use of this compound in conjunction with genetic modification techniques to create crops that can withstand herbicidal applications without sustaining damage. This approach aims to enhance crop yields while minimizing the impact on surrounding flora .

Pharmaceutical Applications

Emerging research indicates potential pharmaceutical applications for this compound.

Antimicrobial Properties:

- Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents. Its structural similarity to other bioactive compounds raises interest in its potential therapeutic effects .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various chromatographic techniques.

Applications in Method Development:

- The compound is utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to establish calibration curves for quantifying similar compounds in environmental samples. This application is crucial for monitoring pesticide residues in food and water sources .

Environmental Studies

Research has also focused on the environmental fate of this compound, examining its degradation pathways and ecological impact.

Biodegradation Studies:

- Studies indicate that microbial communities can degrade this compound under anaerobic conditions. Understanding these degradation pathways is essential for assessing the environmental risks associated with its use as a herbicide .

Data Summary Table

Wirkmechanismus

The mechanism of action of 4,5-Dichloropicolinic acid involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, disrupting the normal growth processes of plants. The compound binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing the death of the plant .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

3,5-Dichloropicolinic Acid

- Structure : Chlorine at 3rd and 5th positions.

- Physical Properties : Boiling point 315.4°C , density 1.612 g/cm³ .

- Synthesis: Derived from esterification of 3,5-dichloropicolinic acid using methanol under acid catalysis .

3,6-Dichloropicolinic Acid (3,6-DPA)

- Structure : Chlorine at 3rd and 6th positions.

- Applications : Evaluated for mesquite control in agriculture, demonstrating herbicidal activity comparable to triclopyr .

- Reactivity : Electrochemical reduction studies highlight differences in reaction rates compared to 4,5-dichloropicolinic acid due to chlorine positioning .

4,6-Dichloropyridine-3-sulfonamide

- Structure : Chlorine at 4th and 6th positions with a sulfonamide group.

Key Insight : Chlorine positioning significantly impacts electronic properties and biological activity. For example, this compound’s Cl atoms create a steric and electronic environment distinct from 3,5- or 3,6-substituted analogs, influencing reactivity and applications .

Higher Chlorinated Analogs

4,5,6-Trichloropicolinic Acid

Halogen-Substituted Derivatives

4,5-Difluorophthalic Acid

- Comparison : Fluorine’s electronegativity imparts greater stability and altered reactivity compared to chlorine, reducing susceptibility to nucleophilic substitution .

- Applications : Used in electronic materials, contrasting with this compound’s agricultural focus .

4-Chloropicolinic Acid

Physicochemical and Toxicological Comparison

Biologische Aktivität

4,5-Dichloropicolinic acid (4,5-DCPA) is a derivative of picolinic acid, notable for its diverse biological activities, particularly in herbicidal applications and potential therapeutic uses. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and implications in various fields such as agriculture and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the picolinic acid backbone. This substitution pattern influences its chemical reactivity and biological activity.

The primary mechanism through which 4,5-DCPA exerts its biological effects involves its interaction with zinc finger proteins (ZFPs) . These proteins play critical roles in various cellular processes, including gene expression and viral replication.

- Binding to ZFPs : 4,5-DCPA binds to ZFPs, altering their structure and disrupting their ability to bind zinc. This inhibition can lead to a reduction in viral replication and packaging, highlighting the compound's potential as an antiviral agent .

- Biochemical Pathways : The compound's parent molecule, picolinic acid, is involved in zinc transport within the body. By modulating ZFP function, 4,5-DCPA may influence several biochemical pathways related to immune responses and cellular homeostasis .

Pharmacokinetics

Research indicates that 4,5-DCPA is metabolized similarly to other picolinic acid derivatives. It is produced endogenously from tryptophan metabolism and plays a role in various physiological functions. The pharmacokinetic profile suggests that it may have a favorable absorption and distribution profile due to its small molecular size.

Herbicidal Properties

4,5-DCPA has been extensively studied for its herbicidal properties. It operates as a synthetic auxin, promoting uncontrolled growth in target plants.

- Effectiveness : In comparative studies, 4,5-DCPA exhibited significant herbicidal activity against various weed species. The compound demonstrated a higher efficacy compared to traditional herbicides like picloram .

- Mechanism of Herbicidal Action : The herbicidal effects are primarily attributed to the disruption of normal plant growth patterns through hormonal imbalances induced by the compound.

Antiviral Activity

The antiviral potential of 4,5-DCPA has been explored in vitro and in vivo.

- Case Studies : In laboratory settings, 4,5-DCPA has shown promise against viruses such as herpes simplex virus (HSV) and other viral infections by inhibiting viral replication through its action on ZFPs .

- Therapeutic Implications : Given its mechanism of action, there is ongoing research into its use as an adjunct therapy for viral infections .

Comparative Analysis with Related Compounds

A comparison with other dichloropicolinic acids reveals that 4,5-DCPA has unique properties due to its specific substitution pattern.

| Compound Name | Herbicidal Activity | Antiviral Activity | Unique Features |

|---|---|---|---|

| 4-Amino-3,6-dichloropicolinic acid | Moderate | Low | Amino group enhances solubility |

| 3,6-Dichloropicolinic acid | High | None | Standard herbicide |

| This compound | High | Moderate | Unique structure affects reactivity |

Q & A

Q. How can isotopic labeling techniques enhance mechanistic studies of this compound degradation?

- Methodological Answer : Synthesize ¹³C- or ¹⁵N-labeled analogs to track mineralization (via ¹³CO₂ evolution) or incorporation into microbial biomass. Use liquid scintillation counting for ¹⁴C-labeled compounds in fractionated extracts (e.g., bound residues vs. extractable fractions). Combine with stable isotope probing (SIP) to identify active degraders in microbial communities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.